molecular formula C22H32N2O7 B3950049 [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

Cat. No.: B3950049
M. Wt: 436.5 g/mol
InChI Key: ZALUDJIBTXDRFV-UHFFFAOYSA-N
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Description

[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid is a complex organic compound that features a piperidine backbone with a dimethoxyphenyl substituent

Properties

IUPAC Name

[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3.C2H2O4/c1-24-18-8-6-7-17(19(18)25-2)15-21-13-9-16(10-14-21)20(23)22-11-4-3-5-12-22;3-1(4)2(5)6/h6-8,16H,3-5,9-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALUDJIBTXDRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethoxybenzyl chloride and piperidine.

    Formation of the Methanone Linkage: The methanone linkage can be formed by reacting the intermediate with a suitable carbonyl compound under acidic or basic conditions.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes.

Medicine

In medicinal chemistry, [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone has potential applications as a lead compound for the development of new drugs. Its piperidine backbone is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with binding sites on proteins, while the dimethoxyphenyl group can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(2,3-Dimethoxyphenyl)piperidin-4-yl]methanone: Lacks the second piperidine ring.

    [1-(2,3-Dimethoxyphenyl)methyl]piperidine: Lacks the methanone linkage.

    [1-(2,3-Dimethoxyphenyl)methyl]piperidin-4-ol: Contains a hydroxyl group instead of the methanone linkage.

Uniqueness

The uniqueness of [1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone lies in its dual piperidine rings and the presence of both a dimethoxyphenyl group and a methanone linkage. This combination of features provides a unique set of chemical and biological properties that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
Reactant of Route 2
[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid

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